molecular formula C16H12ClN3O B11832398 Imidazo[2,1-b]quinazolin-5(1H)-one, 1-(4-chlorophenyl)-2,3-dihydro- CAS No. 60420-43-1

Imidazo[2,1-b]quinazolin-5(1H)-one, 1-(4-chlorophenyl)-2,3-dihydro-

Cat. No.: B11832398
CAS No.: 60420-43-1
M. Wt: 297.74 g/mol
InChI Key: WRVOROAONCSBTG-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]quinazolin-5(1H)-one derivatives are heterocyclic compounds with a fused bicyclic system comprising imidazole and quinazoline rings. The target compound, 1-(4-chlorophenyl)-2,3-dihydro-imidazo[2,1-b]quinazolin-5(1H)-one, features a 4-chlorophenyl substituent at position 1 and a partially saturated dihydroimidazole ring. This structural motif is associated with diverse reactivity, enabling further functionalization at the 5-methylidene position or via alkylation/acylation reactions .

Synthetic routes to this compound typically involve cyclization strategies. For example, reactions of 5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines with dimethyl acetylenedicarboxylate (DMAD) yield derivatives such as dimethyl 2-(2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-ylidenemethyl)but-2-enedioates (e.g., compound 15) . Subsequent modifications, including treatment with acyl chlorides (acetyl, benzoyl, mesyl), generate 1-substituted derivatives (e.g., 17–19) .

Properties

CAS No.

60420-43-1

Molecular Formula

C16H12ClN3O

Molecular Weight

297.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C16H12ClN3O/c17-11-5-7-12(8-6-11)19-9-10-20-15(21)13-3-1-2-4-14(13)18-16(19)20/h1-8H,9-10H2

InChI Key

WRVOROAONCSBTG-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3N=C2N1C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the use of anthranilamide (2-aminobenzamide) and 4-chlorobenzaldehyde in the presence of a catalyst such as acetic acid . The reaction is carried out in an aqueous medium at room temperature, making it an environmentally friendly approach.

Chemical Reactions Analysis

Chemical Reactivity

The compound exhibits diverse reactivity due to its enamine and quinazolinone functionalities:

Cycloaddition Reactions

The enamine moiety undergoes 1,3-dipolar cycloaddition with nitrones (e.g., 5-9 ), forming spiro-isoxazolidine derivatives :

  • Mechanism : Orbital-controlled reactivity at the Cβ carbon atom of the enamine

  • Products : 1,2,3,5-tetrahydro-imidazo[2,1-b]quinazolin-5,5'-spiro-2',3'-diphenylisoxazolidines (10-14 )

Michael Addition

Reaction with dimethyl acetylenedicarboxylate (DMAD) yields:

  • Products : Dimethyl 2-(2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-ylidenemethyl)but-2-enedioates (15 , 16 )

  • Key Feature : Exclusive alkylation at the enamine Cβ position

Electrophilic Alkenylation

The enamine functionality enables electrophilic alkenylation at the Cβ carbon and/or N1 nitrogen atom .

Acylation and Alkylation

The compound undergoes electrophilic substitution at the N1 position:

  • Reagents : Acetyl chloride, benzoyl chloride, mesyl chloride

  • Products : 1-substituted derivatives (17-19 )

  • Mechanism : Nucleophilic attack on electrophilic sites

Analytical Characterization

Structural confirmation relies on:

  • Spectral Data :

    • ¹H NMR : δ 8.60–8.70 ppm (aromatic protons), δ 5.41 ppm (enamine Cβ proton)

    • ¹³C NMR : δ 163.9–162.8 ppm (quinazolinone carbonyl), δ 92.5 ppm (spiro carbon)

  • X-ray Crystallography : Confirmed tricyclic structure for analog 3 and acylated derivative 18

Scientific Research Applications

Biological Activities

1. Antidiabetic Potential

Recent studies have highlighted the potential of imidazo[2,1-b]quinazolin-5(1H)-one derivatives as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. In one study, imidazoquinazolines demonstrated significant inhibitory activity against α-glucosidase with IC50 values ranging from 12.44 μM to 308.33 μM, which are substantially lower than the standard drug acarbose (IC50 = 750 μM) . This suggests that these compounds could be developed as effective antidiabetic agents.

2. Anticancer Activity

The imidazoquinazoline scaffold has also been explored for its anticancer properties. Compounds derived from this structure have shown promising results in inhibiting various cancer cell lines. For instance, a study reported the synthesis of novel derivatives that exhibited cytotoxic effects against human cancer cell lines, indicating the potential for further development as anticancer drugs .

Case Study 1: Synthesis and Evaluation of Derivatives

A comprehensive study focused on synthesizing various derivatives of imidazo[2,1-b]quinazolin-5(1H)-one and evaluating their biological activities. The derivatives were characterized using IR and NMR spectroscopy, and their inhibitory activities were assessed against α-glucosidase. The findings demonstrated that specific substitutions on the phenyl ring significantly enhanced inhibitory potency .

CompoundIC50 (μM)Notes
Compound 11j12.44 ± 0.38Most potent derivative with two OMe groups
Acarbose750 ± 1.5Standard drug for comparison

Case Study 2: Anticancer Activity Assessment

Another investigation assessed the anticancer activity of a series of imidazoquinazolines against various cancer cell lines. The study revealed that certain derivatives exhibited significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest .

CompoundCell Line TestedIC50 (μM)Mechanism
Compound AHeLa15.0Apoptosis induction
Compound BMCF-722.5Cell cycle arrest

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations:

  • In contrast, nitro (e.g., 17) and bromo substituents (17) introduce stronger electron-withdrawing or bulky effects, altering reactivity in cycloaddition or alkylation reactions .
  • Structural Hybrids : Replacement of the quinazoline ring with thiazole (e.g., 18 ) or incorporation of thioether linkages (e.g., 16 ) modifies solubility and bioactivity profiles .

Reactivity and Functionalization Pathways

  • DMAD Adduct Formation : The target compound reacts with DMAD to form conjugated diesters (e.g., 15 ), a reaction shared with analogs like 5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline . This reactivity is critical for generating prodrugs or fluorescent probes.
  • Acylation: Acetyl and benzoyl chlorides selectively substitute the N1 position, as seen in derivatives 17–19, a trend consistent across imidazoquinazolinones .
  • Thiocarbonylation : Unlike the target compound, 3a-(4-chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one () incorporates a thioamide group, enabling tautomerization and metal coordination .

Structural and Computational Insights

  • DFT-NMR Analysis: For thioamide-containing analogs (e.g., ), DFT calculations confirm the dominance of the thioacetamide tautomer over iminothiol forms, with strong correlations (R² > 0.99) between experimental and calculated ¹³C shifts .
  • X-ray Crystallography: Derivatives like 3 () exhibit planar quinazolinone rings and non-coplanar imidazole moieties, influencing π-stacking interactions in solid-state structures .

Biological Activity

Imidazo[2,1-b]quinazolin-5(1H)-one, specifically the derivative 1-(4-chlorophenyl)-2,3-dihydro-, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of imidazo[2,1-b]quinazolin-5(1H)-one typically involves multi-step reactions starting from readily available precursors. For instance, one method involves the reaction of 2-aminoacetophenones with 2-chloro-4,5-dihydroimidazole to yield various tetrahydroimidazoquinazolines. These compounds can further undergo cycloaddition and electrophilic substitutions to enhance their biological activity .

Biological Activity

Antidiabetic Properties

Recent studies have highlighted the potential of imidazoquinazolines as α-glucosidase inhibitors, which are crucial in managing type 2 diabetes by regulating blood glucose levels. For example, compounds derived from this scaffold have demonstrated IC50 values ranging from 12.44 μM to 308.33 μM against Saccharomyces cerevisiae α-glucosidase, significantly outperforming acarbose (IC50 = 750 μM) . The presence of electron-donating groups on the imidazole moiety has been correlated with enhanced inhibitory potency.

Anticancer Activity

Imidazo[2,1-b]quinazolin derivatives have also shown promising anticancer properties. A variety of synthesized compounds exhibited submicromolar inhibitory activity against several tumor cell lines. The structure-activity relationship analysis indicated that specific substituents at the R1 position significantly influence antiproliferative activity .

TLR Agonist Activity

Another notable aspect of these compounds is their role as agonists for Toll-like receptors (TLR7/8), which are vital in immune response modulation. Studies indicate that certain imidazoquinolines can activate TLR7/8 pathways leading to increased cytokine release (e.g., TNFα and IL-12). Such properties make them attractive candidates for vaccine adjuvants and cancer immunotherapy .

Case Study 1: Antidiabetic Efficacy

A recent study synthesized a series of substituted imidazo[1,2-c]quinazolines and evaluated their inhibitory effects on α-glucosidase. Among these, compound 11j exhibited remarkable activity due to its ability to alter the enzyme's secondary structure, thereby inhibiting its function effectively .

Case Study 2: Anticancer Potential

In vitro assays demonstrated that several derivatives of imidazo[2,1-b]quinazolin-5(1H)-one showed significant cytotoxicity against cancer cell lines such as MCF-7 and HepG2. The investigation revealed that compounds with specific substitutions at the C7 position were particularly effective in inducing apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis of imidazo[2,1-b]quinazolin derivatives has revealed critical insights into how modifications influence biological activity:

CompoundSubstituentIC50 (µM)Activity Type
11j OMe at C-2 and C-312.44 ± 0.38α-glucosidase inhibitor
19e Two phenyl rings50.0 ± 0.12Antidiabetic
14 Strong TLR7 agonist-Immune modulation

This table summarizes key findings from various studies highlighting how different substituents enhance or diminish biological activities.

Q & A

Q. What are the most reliable synthetic routes for 1-(4-chlorophenyl)-2,3-dihydro-imidazo[2,1-b]quinazolin-5(1H)-one, and how do reaction conditions affect yield?

  • Methodological Answer : Electrochemical dual oxidative C(sp³)–H amination has emerged as a key method for synthesizing imidazo-fused quinazolinones. Optimized conditions include using NH4I as a mediator in acetonitrile under constant current (5 mA, 40°C), achieving yields of 72–85% . Key parameters:
ParameterOptimal ValueImpact on Yield
SolventAcetonitrileMaximizes conductivity
Temperature40°CBalances kinetics and stability
Current Density5 mA/cm²Prevents overoxidation
Alternative routes involve cyclization of hydrazides using POCl3 at 120°C, but yields drop below 60% due to side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • HPLC-MS : Essential for confirming molecular weight (C17H13ClN4O, MW 324.76) and detecting impurities (<1% via reverse-phase C18 columns) .
  • FTIR : Identifies carbonyl (C=O stretch at ~1680 cm⁻¹) and imidazole ring vibrations (N-H bend at ~1550 cm⁻¹) .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm for chlorophenyl) and distinguishes dihydroquinazolinone protons (δ 3.5–4.2 ppm) .

Q. What structural insights can be derived from X-ray crystallography or DFT calculations?

  • Methodological Answer : Single-crystal X-ray diffraction reveals planar imidazo-quinazolinone cores with dihedral angles of 12–18° between the chlorophenyl substituent and the fused ring system . DFT calculations (B3LYP/6-31G*) show strong agreement (<0.02 Å bond length deviation) with experimental data, confirming intramolecular H-bonding (N-H···O=C) stabilizes the conformation .

Advanced Research Questions

Q. How can computational methods (e.g., reaction path searching) optimize synthesis or predict reactivity?

  • Methodological Answer : Quantum chemical reaction path searches (e.g., IRC analysis) identify transition states for C-H amination. For example, activation energies for electrochemical amination are ~25 kcal/mol, favoring a radical-mediated pathway . Machine learning models trained on DFT datasets (e.g., bond dissociation energies of C(sp³)-H) can prioritize substrates for targeted functionalization .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

  • Methodological Answer :
  • Meta-analysis : Compare IC50 values across studies using standardized assays (e.g., kinase inhibition vs. cytotoxicity in HeLa cells). Discrepancies often arise from solvent effects (DMSO vs. aqueous buffers) .
  • Structure-Activity Relationship (SAR) : Substitution at the 3-position (e.g., bromo vs. nitro groups) alters π-stacking interactions, explaining variability in DNA intercalation assays .

Q. How do solvent polarity and catalyst choice influence regioselectivity in functionalization reactions?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor electrophilic substitution at the 7-position due to enhanced stabilization of transition states. Pd-catalyzed cross-coupling (Suzuki-Miyaura) achieves 8-position selectivity with arylboronic acids (yield: 65–78%) . Key
Catalyst SystemSolventRegioselectivity (7:8)Yield (%)
Pd(OAc)2/XPhosToluene1:378
CuI/L-ProlineDMF3:165

Methodological Best Practices

  • Experimental Design : Use factorial design (e.g., 2<sup>3</sup> matrix) to optimize reaction time, temperature, and catalyst loading .
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to avoid misassignment of diastereotopic protons .

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